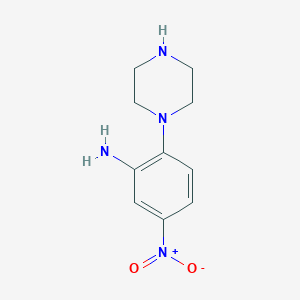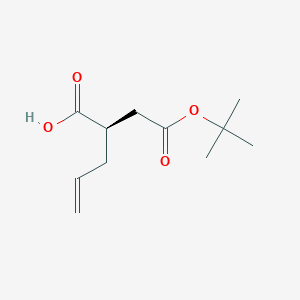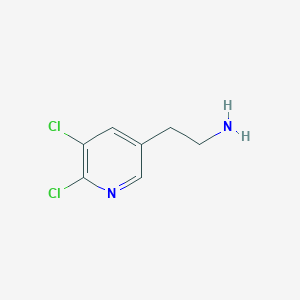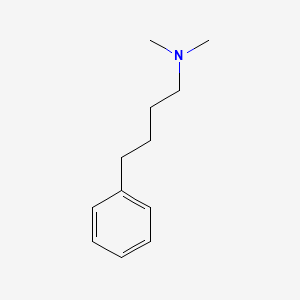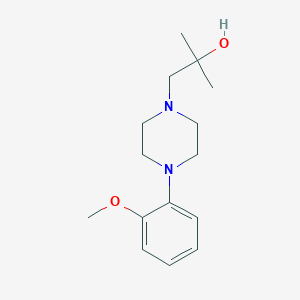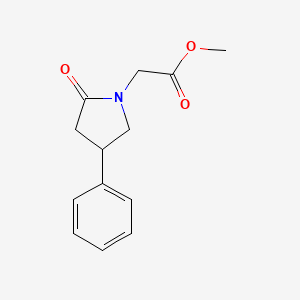![molecular formula C11H16N2 B8471283 3-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-amine](/img/structure/B8471283.png)
3-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-amine is a seven-membered heterocyclic compound containing a nitrogen atom in its ring structure. This compound is part of the azepine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-amine typically involves the cyclization of appropriate precursors. One common method is the recyclization of small or medium carbo-, oxa-, or azacyclanes. Multicomponent heterocyclization reactions are also employed to prepare various compounds with azepine scaffolds . For instance, the preparation of similar compounds involves the use of polyphosphoric acid and other reagents under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound may involve one-pot synthesis procedures, which are efficient and cost-effective. These methods often utilize readily available starting materials and aim to maximize yield while minimizing reaction steps and purification processes .
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions may produce halogenated or alkylated compounds .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 3-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-amine involves its interaction with specific molecular targets and pathways. This compound may act on neurotransmitter receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 6,7,8,9-tetrahydro-5H-benzo 7annulen-7-amine : A structurally related compound with a different ring system .
2,3,4,5-tetrahydro-1H-benzo[d]azepine: A related compound with similar structural features but lacking the methyl group at the 3-position.
3-bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one: Another azepine derivative with a bromine substituent and a carbonyl group.
Uniqueness
3-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-amine is unique due to the presence of the methyl group at the 3-position, which can influence its chemical reactivity and biological activity. This structural feature may enhance its interaction with specific molecular targets and improve its pharmacological properties .
Propiedades
Fórmula molecular |
C11H16N2 |
|---|---|
Peso molecular |
176.26 g/mol |
Nombre IUPAC |
3-methyl-1,2,4,5-tetrahydro-3-benzazepin-7-amine |
InChI |
InChI=1S/C11H16N2/c1-13-6-4-9-2-3-11(12)8-10(9)5-7-13/h2-3,8H,4-7,12H2,1H3 |
Clave InChI |
YJVJSCBQESKRQM-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC2=C(CC1)C=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(2-Chlorophenoxy)phenyl]-4-oxobut-2-enoic acid](/img/structure/B8471202.png)
![1,8-Bis{[2-(dimethylamino)ethyl]amino}anthracene-9,10-dione](/img/structure/B8471207.png)
![3-Bromothieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B8471209.png)
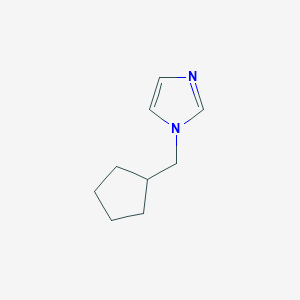
![(3R)-3-[(Methylsulfonyl)oxy]-1-pyrrolidinecarboxylic Acid (4-Nitrophenyl)methyl Ester](/img/structure/B8471218.png)
